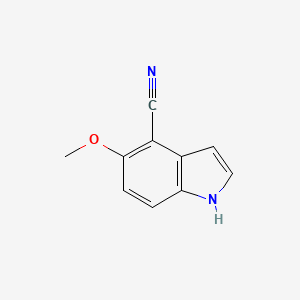

5-methoxy-1H-indole-4-carbonitrile

Description

BenchChem offers high-quality 5-methoxy-1H-indole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-indole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5-methoxy-1H-indole-4-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3 |

InChI Key |

OJFNELFPUBZSFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-methoxy-1H-indole-4-carbonitrile: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methoxy-1H-indole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from its core constituents, related isomers, and established principles of organic chemistry to offer a robust predictive profile. We will delve into its chemical structure, physicochemical properties, plausible synthetic pathways, and potential applications, providing a foundational resource for researchers interested in this molecule.

Molecular Structure and Chemical Identity

5-methoxy-1H-indole-4-carbonitrile is an aromatic heterocyclic organic compound. Its structure is characterized by a bicyclic indole core, which consists of a benzene ring fused to a pyrrole ring. A methoxy group (-OCH₃) is substituted at the 5-position of the benzene ring, and a nitrile group (-C≡N) is at the 4-position.

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The presence and positioning of the methoxy and nitrile functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source/Method |

| IUPAC Name | 5-methoxy-1H-indole-4-carbonitrile | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₈N₂O | - |

| Molecular Weight | 172.18 g/mol | - |

| Canonical SMILES | COC1=C(C=C2C(=C1)NC=C2)C#N | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

Physicochemical and Spectroscopic Profile

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | White to off-white or pale yellow solid | Based on related indole carbonitriles. |

| Melting Point | > 150 °C (estimate) | The presence of the polar nitrile group and potential for hydrogen bonding would likely result in a higher melting point than 5-methoxy-1H-indole (52-55 °C). |

| Boiling Point | > 350 °C at 760 mmHg (estimate) | Higher than related isomers due to increased polarity. 5-methoxy-1H-indole-3-carbonitrile has a boiling point of 385 °C at 760 mmHg.[1] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. | Typical for indole derivatives. |

| Stability | Stable under normal conditions; may be light-sensitive. | Indole compounds are often sensitive to light and air.[2] |

Predicted Spectroscopic Data

The following are predicted key features for the characterization of 5-methoxy-1H-indole-4-carbonitrile:

-

¹H NMR:

-

N-H proton: A broad singlet in the downfield region (δ 8.0-9.0 ppm).

-

Aromatic protons: Signals corresponding to the protons on the indole ring. The protons at C2, C3, C6, and C7 will show characteristic splitting patterns and chemical shifts influenced by the methoxy and nitrile groups.

-

Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the -OCH₃ group.

-

-

¹³C NMR:

-

Nitrile carbon: A signal in the range of δ 115-120 ppm.

-

Indole carbons: Characteristic signals for the nine other carbon atoms in the indole ring, with chemical shifts influenced by the substituents. The carbon attached to the methoxy group (C5) would be significantly shielded.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A sharp to broad absorption band around 3300-3400 cm⁻¹.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-O stretch (methoxy): A strong absorption band in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

C=C aromatic stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 172.18.

-

Proposed Synthetic Pathways

The synthesis of 5-methoxy-1H-indole-4-carbonitrile is challenging due to the inherent reactivity of the indole nucleus, where the C3 position is most susceptible to electrophilic attack. However, the electron-donating methoxy group at the 5-position directs electrophilic substitution towards the C4 and C6 positions.[3] This provides a strategic advantage for the targeted synthesis.

A plausible synthetic route would involve the introduction of a nitrogen-containing functional group at the C4 position of 5-methoxy-1H-indole, followed by its conversion to a nitrile.

Synthetic Workflow via Sandmeyer Reaction

This proposed multi-step synthesis leverages well-established organic reactions.

Caption: Proposed synthetic workflow for 5-methoxy-1H-indole-4-carbonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

-

Nitration of 5-methoxy-1H-indole:

-

Dissolve 5-methoxy-1H-indole in concentrated sulfuric acid at low temperature (e.g., 0 °C).

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture until completion, then pour it over ice and neutralize to precipitate the product, 5-methoxy-4-nitro-1H-indole.

-

Purify the product by recrystallization or column chromatography.

-

-

Reduction of the Nitro Group:

-

Suspend 5-methoxy-4-nitro-1H-indole in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate 4-amino-5-methoxy-1H-indole.

-

-

Diazotization and Sandmeyer Reaction:

-

Dissolve 4-amino-5-methoxy-1H-indole in a cold aqueous acidic solution (e.g., HCl).

-

Add a solution of sodium nitrite (NaNO₂) dropwise at 0-5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product, 5-methoxy-1H-indole-4-carbonitrile, with an organic solvent and purify by column chromatography.

-

Potential Applications and Research Directions

While this specific molecule has not been extensively studied, its structural motifs suggest several promising areas for research and development:

-

Medicinal Chemistry:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The combination of methoxy and nitrile groups could lead to compounds with inhibitory activity against kinases or other enzymes involved in cancer progression.

-

Neurological Disorders: Indole derivatives are known to interact with various receptors in the central nervous system. 5-methoxy-1H-indole-4-carbonitrile could serve as a scaffold for developing novel therapeutics for conditions such as depression, anxiety, or neurodegenerative diseases.[1]

-

Antimicrobial and Antifungal Agents: The indole ring system has been explored for its antimicrobial properties. This compound could be a starting point for the synthesis of new antibiotics or antifungals.[1]

-

-

Materials Science:

-

The electronic properties conferred by the indole ring and the nitrile group could make this molecule and its derivatives interesting candidates for organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

Caption: Potential research applications of 5-methoxy-1H-indole-4-carbonitrile.

Safety and Handling

As with any research chemical with limited toxicological data, 5-methoxy-1H-indole-4-carbonitrile should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-methoxy-1H-indole-4-carbonitrile represents an intriguing yet underexplored molecule with significant potential in drug discovery and materials science. This guide has provided a predictive overview of its chemical structure, properties, and a plausible synthetic strategy. It is our hope that this foundational information will stimulate further experimental investigation into this promising compound, unlocking its full scientific and therapeutic potential.

References

-

PubChem. 5-methoxyindole. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. [Link]

-

MySkinRecipes. 5-Methoxy-1H-indole-3-carbonitrile. [Link]

-

MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

The Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]

-

ACS Publications. Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. [Link]

-

SpringerLink. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

-

Wiley Online Library. Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2). [Link]

-

PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]

-

Pharmaffiliates. 5-Methoxyindole-3-acetonitrile. [Link]

-

Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

-

PrepChem.com. Synthesis of 5-methoxy-indole. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

J-STAGE. Synthesis of 5-methylindole-4,7-quinone through a new construction of the functionalized indole ring. [Link]

-

NIST WebBook. 1H-Indole, 5-methoxy-. [Link]

-

ATB. 5-Methoxyindole. [Link]

-

PubChem. 5-methoxy-1h-indole-4-carboxylic acid. [Link]

-

MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]

-

Organic Chemistry Portal. Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]

-

NIST WebBook. 1H-Indole, 5-methoxy-. [Link]

-

Chemsrc. 5-Methoxy-1H-indole-2-carbonitrile. [Link]

-

ACS Publications. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. [Link]

Sources

CAS number and molecular weight of 5-methoxy-1H-indole-4-carbonitrile

Executive Summary

5-Methoxy-1H-indole-4-carbonitrile (also known as 4-cyano-5-methoxyindole ) is a specialized heterocyclic building block primarily utilized in the synthesis of melatonin receptor ligands and fluorescent molecular probes. Unlike its more common isomers (e.g., 5-methoxyindole-3-carbonitrile), the 4-cyano variant is structurally unique due to the placement of the electron-withdrawing nitrile group at the C4 position—a site critical for modulating the electronic properties of the indole scaffold without disrupting the binding affinity to melatonin receptors (MT1/MT2).

This guide serves as a definitive technical resource for researchers, detailing the physicochemical profile, synthetic pathways, and therapeutic applications of this compound.

Part 1: Identification & Physicochemical Profile

The following data consolidates the core identity of the compound. Note that due to its status as a specialized research intermediate, it may not be indexed in all standard commercial catalogs.

| Property | Specification |

| Chemical Name | 5-Methoxy-1H-indole-4-carbonitrile |

| Synonyms | 4-Cyano-5-methoxyindole; 4-CN-5-MeO-Indole |

| CAS Number | Not Widely Listed (Synthesized de novo in literature; see Synthesis section) |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Exact Mass | 172.0637 g/mol |

| Appearance | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water |

| Melting Point | >140°C (Derivative dependent; see specific literature for pure isolate) |

Structural Analysis

The compound features an indole core substituted with a methoxy group (-OCH₃) at the C5 position and a nitrile group (-CN) at the C4 position.

-

Electronic Push-Pull: The C5-methoxy group acts as an electron donor (via resonance), while the C4-nitrile group is a strong electron withdrawer. This proximity creates a unique electronic environment, significantly red-shifting the absorption and emission spectra compared to unsubstituted melatonin analogs.

-

Steric Considerations: The C4 substituent is sterically compact, allowing the molecule to fit into the binding pockets of melatonin receptors (MT1 and MT2) with minimal steric clash, a critical feature for drug design.

Part 2: Synthetic Pathways & Protocols

Since 5-methoxy-1H-indole-4-carbonitrile is not a commodity chemical, it is typically synthesized in the laboratory. The most authoritative route, described in recent literature (e.g., ACS Omega, 2023), utilizes a decarboxylative cyanation strategy.

Synthesis Workflow

The synthesis begins with 5-methoxy-2-carboxyethyl indole (or similar 2-carboxylate derivatives) and proceeds through regioselective bromination followed by copper-catalyzed substitution.

Detailed Protocol

-

Precursor Preparation: Start with 5-methoxy-1H-indole-2-carboxylic acid ethyl ester .

-

Regioselective Bromination (C4):

-

Reagent: N-Bromosuccinimide (NBS).

-

Conditions: Reaction in DMF or Silica-supported bromination. The C4 position is activated by the C5-methoxy group, but care must be taken to avoid C3 bromination (often blocked or controlled by temperature).

-

Intermediate: 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid ethyl ester.

-

-

Saponification:

-

Hydrolysis of the ester using NaOH/EtOH to yield the free carboxylic acid.

-

-

Decarboxylative Cyanation (The Key Step):

-

Reagents: Copper(I) Cyanide (CuCN), Quinoline or Dimethylacetamide (DMAc).

-

Mechanism: Rosenmund–von Braun reaction variant combined with decarboxylation.

-

Procedure: Heat the 4-bromo-2-carboxylic acid intermediate with CuCN in DMAc at elevated temperatures (>150°C). This step simultaneously installs the nitrile at C4 and removes the C2-carboxyl group.

-

Yield: Moderate to Good (~65% over two steps).

-

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic route from 2-carboxyethyl indole precursor to the 4-cyano target via bromination and decarboxylative cyanation.

Part 3: Applications in Medicinal Chemistry[2][3][4]

Melatonin Receptor Ligands

The primary application of 5-methoxy-1H-indole-4-carbonitrile is as a core scaffold for melatoninergic ligands .

-

Mechanism: The compound mimics the indole core of melatonin (N-acetyl-5-methoxytryptamine).

-

Advantage: Substitution at the C4 position (cyano or formyl) extends the π-conjugation system. This results in ligands that retain high affinity for MT1 and MT2 receptors while exhibiting red-shifted fluorescence .

-

Utility: These "4-substituted melatonins" act as fluorescent probes, allowing researchers to visualize receptor distribution in tissues without using bulky fluorophores that might disrupt binding kinetics.

Fluorescent Probes

-

Spectral Shift: The electron-withdrawing nitrile group at C4 causes a bathochromic shift (red shift) in the absorption and emission spectra compared to the parent indole.

-

Stokes Shift: These derivatives often exhibit a larger Stokes shift, improving the signal-to-noise ratio in biological imaging by reducing self-absorption.

Kinase Inhibition (Potential)

While less explored than the 3-isomer, the 4-cyanoindole scaffold serves as a bioisostere for other fused bicyclic systems in kinase inhibitors. The nitrile group provides a handle for hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Visualization: Pharmacophore Interactions

Caption: Pharmacophore mapping of the 4-cyanoindole scaffold within the melatonin receptor binding pocket.

Part 4: Safety & Handling

As a research chemical, specific toxicological data (LD50) for this isomer may be limited. However, standard protocols for indole nitriles apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Nitrile Hazard: Metabolically, nitriles can release cyanide ions, though aryl nitriles are generally more stable. Handle with care to avoid ingestion or strong acidic hydrolysis.

-

Storage: Store at 2–8°C, protected from light and moisture. Indoles are prone to oxidation (browning) upon prolonged exposure to air/light.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) and use of a Fume Hood are mandatory during synthesis, especially when handling CuCN (cyanide source).

References

-

Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. Source: ACS Omega, 2023. Context: Describes the synthesis of "Compound 5" (4-cyano-5-methoxy-1H-indole) from 5-methoxy-2-carboxyethyl indole and its characterization as a red-shifted fluorescent probe. URL:[Link]

-

PubChem Compound Summary: 5-Methoxyindole Derivatives. Source: National Center for Biotechnology Information (NCBI). Context: Structural data for related 5-methoxyindole isomers.[1][2][3][4][5] URL:[Link]

Sources

A Technical Guide to Determining and Understanding the Solubility of 5-methoxy-1H-indole-4-carbonitrile in DMSO and Methanol

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. 5-methoxy-1H-indole-4-carbonitrile, as a functionalized derivative, represents a valuable building block for the synthesis of novel therapeutic agents. A fundamental prerequisite for its use in any research and development pipeline—from high-throughput screening to formulation—is a thorough understanding of its solubility in common laboratory solvents. This guide provides a comprehensive technical overview of the principles and methodologies required to determine the solubility of 5-methoxy-1H-indole-4-carbonitrile in two ubiquitous solvents: dimethyl sulfoxide (DMSO) and methanol (MeOH).

While specific quantitative solubility data for this particular isomer is not available in published literature, this document serves as a predictive framework and a practical procedural guide for researchers. We will delve into the physicochemical properties of the analyte and solvents, present field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility, and offer expert analysis on the expected solubility profile based on first principles of chemical interaction.

Profiles of the Core Components

A precise understanding of the analyte and the chosen solvents is the foundation upon which reliable solubility data is built.

Analyte: 5-methoxy-1H-indole-4-carbonitrile

This compound is a heterocyclic aromatic molecule featuring an indole nucleus substituted with a methoxy group and a carbonitrile group. These functional groups dictate its polarity, hydrogen bonding capability, and ultimately, its interaction with solvents.

Disclaimer: Physicochemical properties for the specific 4-carbonitrile isomer are not widely published. The data for the closely related 3-carbonitrile isomer is provided below for context but should be used with caution as positional isomerism can influence properties like crystal lattice energy and, consequently, solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | - |

| Molecular Weight | 172.18 g/mol | [1] |

| Physical Form (3-isomer) | White to Yellow Solid | |

| Boiling Point (3-isomer) | 385 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Solvent 1: Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in drug discovery for the creation of high-concentration stock solutions. Its power lies in its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds, ensuring that vast chemical libraries can be solubilized for screening.

| Property | Value | Source(s) |

| Molecular Formula | (CH₃)₂SO | - |

| Molecular Weight | 78.13 g/mol | - |

| Solvent Type | Polar Aprotic | - |

| Boiling Point | 189 °C | - |

| Miscibility | Miscible with water and most organic liquids | - |

Solvent 2: Methanol (MeOH)

Methanol is a versatile polar protic solvent widely used in pharmaceutical analysis. Its polarity and miscibility with water make it an excellent choice for analytical techniques like High-Performance Liquid Chromatography (HPLC), as well as for extraction and purification processes.[2]

| Property | Value | Source(s) |

| Molecular Formula | CH₃OH | - |

| Molecular Weight | 32.04 g/mol | - |

| Solvent Type | Polar Protic | - |

| Boiling Point | 64.7 °C | - |

| Miscibility | Miscible with water and most organic solvents | - |

The Science of Solubility Measurement

The term "solubility" can refer to two distinct measurements, each relevant to different stages of the research and development process.

Thermodynamic vs. Kinetic Solubility

Thermodynamic Solubility is the true, equilibrium concentration of a solute dissolved in a solvent at a specific temperature when excess solid is present. This value represents the maximum amount of a compound that can remain in solution indefinitely under stable conditions. The "shake-flask" method is the gold-standard for its determination and is crucial for lead optimization and pre-formulation studies.[3][4]

Kinetic Solubility , in contrast, measures the concentration at which a compound precipitates out of a solution that has been rendered supersaturated.[3] This typically occurs when a small volume of a high-concentration DMSO stock is rapidly diluted into an aqueous or organic medium.[5] It is a high-throughput method ideal for the early-stage screening of large compound libraries, providing a rapid rank-ordering of compounds even though the measured values are often higher than the true thermodynamic solubility.[3]

Field-Proven Experimental Protocols

The following protocols describe self-validating systems for accurately determining the solubility of 5-methoxy-1H-indole-4-carbonitrile.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility and is considered the definitive measurement.[4]

Methodology:

-

Preparation: Add an excess of solid 5-methoxy-1H-indole-4-carbonitrile (enough to ensure some remains undissolved at equilibrium) to a series of glass vials.

-

Solvent Addition: Add a precise, known volume of the desired solvent (DMSO or Methanol) to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.[6]

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from a known-concentration stock solution.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput protocol is designed to rapidly assess solubility from a DMSO stock.[7]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 5-methoxy-1H-indole-4-carbonitrile in 100% DMSO (e.g., 20 mM). Ensure complete dissolution by vortexing.

-

Serial Dilution: In a 96-well plate (source plate), perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: In a separate clear 96-well plate (assay plate), add a small volume (e.g., 2 µL) of each concentration from the source plate to individual wells.

-

Solvent Addition: Rapidly add a larger volume (e.g., 198 µL) of the test solvent (Methanol) to each well to achieve the final desired concentrations and a low final DMSO percentage (e.g., 1%).

-

Incubation & Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Expert Analysis

Quantitative Data Summary

Once determined, the data should be summarized clearly. The following table serves as a template for presenting the experimental results.

Disclaimer: The values in this table are placeholders. The table should be populated with experimentally determined data.

| Solvent | Solubility Type | Method Used | Solubility (µg/mL) | Solubility (µM) |

| DMSO | Thermodynamic | Shake-Flask | To be determined | To be determined |

| Methanol | Thermodynamic | Shake-Flask | To be determined | To be determined |

| Methanol | Kinetic | Turbidimetry | To be determined | To be determined |

Expert Analysis and Expected Solubility Profile

Based on the molecular structure of 5-methoxy-1H-indole-4-carbonitrile and the properties of the solvents, we can predict a likely solubility profile.

-

Solubility in DMSO: As a powerful, polar aprotic solvent, DMSO is exceptionally effective at disrupting the crystal lattice of organic compounds. It is the standard for solubilizing diverse chemical libraries for this reason.[8] Therefore, the thermodynamic solubility of 5-methoxy-1H-indole-4-carbonitrile in DMSO is expected to be very high , likely well in excess of 200 mM. It is an ideal solvent for creating concentrated stock solutions for this compound.

-

Solubility in Methanol: Methanol is a polar protic solvent. The solubility of the analyte will be governed by the balance between its hydrophobic indole core and the polar functional groups (N-H, methoxy, and nitrile) that can engage in hydrogen bonding with methanol. Research on the parent indole molecule shows it is highly soluble in methanol. This enhanced solubility is attributed to favorable electrostatic interactions, including hydrogen bonds between methanol and the π electrons of the indole benzene ring.[2] Given the presence of additional polar groups on 5-methoxy-1H-indole-4-carbonitrile, its solubility in methanol is also predicted to be high , although likely lower than in DMSO. It should be sufficiently soluble for use in analytical dilutions and many reaction chemistries.

Conclusion

While published quantitative solubility data for 5-methoxy-1H-indole-4-carbonitrile is currently unavailable, this guide provides the essential scientific framework and robust experimental protocols for its determination. The methodologies for thermodynamic (shake-flask) and kinetic (turbidimetric) solubility measurement are detailed to ensure the generation of reliable and reproducible data.

Based on an expert analysis of the molecular structures, 5-methoxy-1H-indole-4-carbonitrile is expected to exhibit very high solubility in DMSO, making it ideal for stock solution preparation, and high solubility in methanol, rendering it suitable for analytical applications and further chemical synthesis. Experimental verification using the protocols outlined herein is a critical next step for any research program utilizing this promising chemical entity.

References

-

Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Lowe, A. R., et al. (2015). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aqueous Kinetic Solubility. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of indole, methanol, and water molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem Compound Summary for CID 13872. Retrieved from [Link].

-

Methylamine Supplier. (n.d.). 1H-Indole-3-Carbonitrile, 4-Methoxy. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methoxy-1H-indole-3-carbonitrile. Retrieved from [Link]

-

Drug development & registration. (n.d.). Obtaining a Water-soluble Form of Hydrophobic Indolelocarbazole Derivative Using Solubilizer Complex. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-methanol (FDB000939). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]

-

Supporting Information. (n.d.). General Information. Retrieved from [Link]

Sources

- 1. 5-Methoxy-1H-indole-3-carbonitrile [myskinrecipes.com]

- 2. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. enamine.net [enamine.net]

- 4. who.int [who.int]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for 5-methoxy-1H-indole-4-carbonitrile

An In-depth Technical Guide to the Safe Handling of 5-methoxy-1H-indole-4-carbonitrile

This guide provides a detailed examination of the safety protocols and handling precautions for 5-methoxy-1H-indole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide employs a precautionary approach, inferring potential hazards from analogous chemical structures to ensure a high margin of safety.

Compound Overview and Inferred Hazard Profile

The primary hazards associated with structurally similar compounds include:

-

Skin Irritation: Causes skin irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4][7]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]

Therefore, 5-methoxy-1H-indole-4-carbonitrile must be handled as a hazardous substance, with appropriate precautions taken to minimize exposure.

Table 1: Physicochemical and Identification Data

| Property | Value / Information | Source(s) |

| IUPAC Name | 5-methoxy-1H-indole-4-carbonitrile | - |

| Molecular Formula | C₁₀H₈N₂O | Inferred |

| Molecular Weight | 172.19 g/mol | [8] |

| Appearance | Likely a white to yellow or brown solid/powder. | [8] |

| Storage Temperature | 2-8°C, sealed in a dry, dark place. | [1][8] |

| Solubility | Likely soluble in solvents like methanol. | |

| Stability | Stable under recommended storage conditions. May be sensitive to light, air, and heat. | [9] |

Hazard Identification and GHS Classification (Inferred)

Based on data from analogous compounds, 5-methoxy-1H-indole-4-carbonitrile is classified as follows under the Globally Harmonized System (GHS).

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (!) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (!) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (!) |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential to minimize exposure risk. The causality behind these choices is to create redundant barriers between the researcher and the chemical.

-

Engineering Controls : All manipulations of solid 5-methoxy-1H-indole-4-carbonitrile or its solutions should be conducted in a certified chemical fume hood to control airborne dust or vapors.[10] The fume hood serves as the primary containment, protecting the user from inhalation exposure.[10] An eyewash station and safety shower must be readily accessible.[3]

-

Personal Protective Equipment (PPE) : The selection of PPE is the final barrier of defense.

-

Hand Protection : Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[11][12] Given that nitrile provides a suitable barrier against many solvents and organic compounds, it is the recommended choice.[13][14] Gloves must be inspected before use and changed immediately if contamination is suspected.[6] Never reuse disposable gloves.[12]

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[10][15]

-

Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[10] Closed-toe shoes are required at all times in the laboratory.[10]

-

Standard Operating Protocol for Handling

Adherence to a strict, step-by-step protocol is a self-validating system for ensuring safety and experimental integrity.

Experimental Workflow: Safe Handling Protocol

Caption: Standard workflow for handling 5-methoxy-1H-indole-4-carbonitrile.

First-Aid and Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

-

Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]

-

Skin Contact : Should skin contact occur, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation develops or persists.

-

Eye Contact : In case of eye contact, rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[3]

-

Ingestion : If swallowed, do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][6]

Emergency Workflow: Spill Response

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is between 2-8°C.[1][8] Keep the compound in a dark place, as indole derivatives can be light-sensitive. Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Disposal : All waste, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[7] Follow all local, regional, and national regulations for chemical waste disposal. Do not empty into drains.[9]

Conclusion

While 5-methoxy-1H-indole-4-carbonitrile lacks a dedicated safety data sheet, a thorough analysis of its functional groups and structurally related analogs provides a clear and conservative path to its safe handling. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can effectively mitigate risks. This proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

- 5 - SAFETY DATA SHEET. (n.d.).

- Safety Data Sheet: 5-Methoxyindole - Carl ROTH. (n.d.).

- PubChem. (n.d.). 5-Methoxyindole. National Institutes of Health.

- Thermo Fisher Scientific. (2010, June 5). SAFETY DATA SHEET - Indole-3-carbonitrile.

- Sigma-Aldrich. (n.d.). 5-Methoxy-1H-indole-3-carbonitrile.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

- CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS.

- University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.

- TCI Chemicals. (2025, October 14). SAFETY DATA SHEET - 3-Ethoxy-4-methoxybenzonitrile.

- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.

- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, October 31).

- SafetyCulture Marketplace. (2025, March 1). Understanding Nitrile Gloves and Their Chemical Resistance.

- Tokyo Chemical Industry. (n.d.). 5-Methoxyindole.

- MedchemExpress.com. (n.d.). Indole.

- CDH Fine Chemical. (n.d.). INDOLE-5-CARBONITRILE CAS NO 15861-24-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- MySkinRecipes. (n.d.). 5-Methoxy-1H-indole-3-carbonitrile.

- Hardy Diagnostics. (n.d.). Indole Test Reagents.

- Indole Detection Reagent - Safety Data Sheet. (n.d.).

- Benchchem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.

Sources

- 1. 5-Methoxy-1H-indole-3-carbonitrile [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. 5-Methoxy-1H-indole-3-carbonitrile | 23084-36-8 [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. gz-supplies.com [gz-supplies.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 13. titanfine.com [titanfine.com]

- 14. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 15. edvotek.com [edvotek.com]

Sourcing Novel Intermediates: A Technical Guide to the Procurement and Quality Verification of High-Purity 5-methoxy-1H-indole-4-carbonitrile

Abstract

The Strategic Importance of 5-methoxy-1H-indole-4-carbonitrile

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, from anticancer agents to treatments for neurological disorders.[1] The specific substitution pattern of 5-methoxy-1H-indole-4-carbonitrile, featuring an electron-donating methoxy group and an electron-withdrawing nitrile, makes it a highly valuable, albeit rare, synthetic intermediate.

-

The Methoxy Group: The 5-methoxy substituent significantly influences the electron density of the indole ring, enhancing its reactivity and providing a key interaction point found in many biologically active molecules, including melatonin and serotonin analogs.[2]

-

The 4-Carbonitrile Group: The placement of a nitrile group at the C4 position is less common than at C3 or C5. This unique arrangement offers a versatile chemical handle for further elaboration into various functional groups (e.g., amines, tetrazoles, carboxylic acids) that are crucial for modulating a compound's pharmacological profile. This specific substitution pattern is often explored in the design of targeted therapies, such as kinase inhibitors, where precise vector positioning is key to achieving selectivity and potency.[3][4]

The combination of these features positions 5-methoxy-1H-indole-4-carbonitrile as a bespoke building block for developing next-generation therapeutics. Its absence from commercial catalogs underscores its specialized nature and the necessity of a custom procurement strategy.

Sourcing Strategy: Navigating the Custom Synthesis Landscape

Given that 5-methoxy-1H-indole-4-carbonitrile is not an off-the-shelf product, researchers must engage with a Contract Research Organization (CRO) or a Custom Manufacturing Organization (CMO) for its production.[5][6] This approach shifts the focus from simple purchasing to a collaborative project management process.

Identifying a Suitable Synthesis Partner

The selection of a CRO is a critical decision. Key evaluation criteria should include:

-

Expertise in Heterocyclic Chemistry: The CRO must have documented experience in multi-step synthesis of complex heterocyclic compounds, particularly indole derivatives.[7]

-

Analytical Capabilities: Ensure the partner has in-house access to modern analytical instrumentation (e.g., high-field NMR, LC-MS, HPLC) for process monitoring and final product certification.

-

Scalability: The ability to scale production from milligrams for initial screening to grams or kilograms for later-stage development is a significant advantage.[8]

-

Communication and Project Management: Look for partners who offer transparent communication, regular progress reports, and a clear project management structure.[9]

The following diagram illustrates a typical workflow for engaging a CRO for a custom synthesis project.

Comparative Analysis of Custom Synthesis Providers

The table below summarizes key attributes of representative CROs capable of undertaking complex heterocyclic synthesis.

| Provider Type | Example Companies | Core Strengths | Typical Scale | Pricing Model |

| Specialized CROs | Life Chemicals, Atlanchim Pharma, Taros Chemicals[7][8] | Deep expertise in medicinal chemistry, novel route development, small-scale synthesis. | mg to low-kg | Fee-for-Service (FFS), Full-Time Equivalent (FTE)[10] |

| Integrated CRO/CMOs | CalChem Synthesis, Macsen Labs[5][11] | End-to-end services from discovery and process development to large-scale manufacturing. | mg to multi-ton | Project-based, FTE |

| Chemical Marketplaces | SynThink Research Chemicals, Otava Chemicals[9][12] | Aggregate services from multiple labs, often providing competitive quotes for known and novel compounds. | mg to kg | Primarily FFS |

Understanding Pricing Models and Cost Estimation

The cost of custom synthesis is highly variable and depends on factors like the number of synthetic steps, the cost of starting materials, and the required purity.[2][10]

-

Fee-for-Service (FFS): The client pays a fixed price for a pre-defined quantity and purity of the final compound. The CRO assumes the scientific risk. This is common for syntheses with a known or highly probable route.

-

Full-Time Equivalent (FTE): The client pays a fixed rate for a dedicated chemist's time (e.g., per month). This model is used for more exploratory projects where the synthetic route is uncertain. The client bears more of the scientific risk but has greater flexibility.[10]

Estimated Pricing for 5-methoxy-1H-indole-4-carbonitrile: Based on a hypothetical multi-step synthesis (4-6 steps) from commercially available precursors, the estimated FFS cost for high-purity (>98%) 5-methoxy-1H-indole-4-carbonitrile would likely fall in the following range:

-

1 gram: $2,000 - $4,500

-

5 grams: $5,000 - $10,000

-

10 grams: $8,000 - $15,000

These estimates reflect the significant labor, purification, and analytical effort required for a novel, multi-step synthesis.[13][14]

The Imperative of Purity: In-House Quality Verification

Proposed Analytical Workflow

The following diagram outlines a robust, self-validating system for the analytical characterization of a newly received batch of 5-methoxy-1H-indole-4-carbonitrile.

Experimental Protocol: Purity Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[4]

Objective: To determine the purity of 5-methoxy-1H-indole-4-carbonitrile by calculating the area percentage of the main peak relative to all other detected peaks.

Instrumentation & Materials:

-

HPLC system with binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

-

C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN) and water.

-

Formic acid (FA), HPLC-grade.

-

Sample of 5-methoxy-1H-indole-4-carbonitrile.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of ACN/Water to create a 1 mg/mL stock solution.

-

Dilute this stock solution 1:10 with 50:50 ACN/Water to a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: PDA scan from 200-400 nm; extract chromatogram at λ=225 nm and λ=280 nm (typical absorbance maxima for indoles).

-

Gradient Program:

Time (min) % Mobile Phase B (ACN w/ 0.1% FA) 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram at 225 nm with an area threshold sufficient to exclude baseline noise.

-

Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Review the PDA data to ensure peak homogeneity and check for co-eluting impurities.

-

Causality and Self-Validation: The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The PDA detector validates the method by confirming that the UV spectrum is consistent across the main peak, providing confidence that it is a single, pure component.

Conclusion

The procurement of a non-catalog compound like 5-methoxy-1H-indole-4-carbonitrile is a multi-faceted challenge that extends beyond a simple transaction. It requires a strategic partnership with a specialized custom synthesis provider, a clear understanding of the associated costs and project models, and an unwavering commitment to rigorous in-house quality control. By adopting the workflows and protocols outlined in this guide, researchers can confidently source novel, high-purity intermediates, thereby ensuring the integrity of their scientific data and accelerating the pace of drug discovery and development.

References

-

CalChem Synthesis. (n.d.). Custom Synthesis | San Diego | California | USA. [Link]

-

Atlanchim Pharma. (n.d.). Custom Synthesis. [Link]

-

Macsen Labs. (n.d.). Custom Synthesis Services | Contract Chemical R&D. [Link]

- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876.

-

Custom Synthesis of Indole Derivatives: Partnering for Innovation. (2026, February 9). LinkedIn. [Link]

-

Various Authors. (2021, May 18). Custom Organic Synthesis Costs. Sciencemadness.org Discussion Board. [Link]

-

UNT Health Science Center. (n.d.). Chemistry, Formulations and Base Rates. [Link]

-

Metoree. (2025). 11 Indole Manufacturers in 2025. [Link]

-

Otava Chemicals. (n.d.). Custom Synthesis. [Link]

-

Georganics. (n.d.). Indole derivatives. [Link]

-

Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. [Link]

-

ChiroBlock. (n.d.). Costs for Custom Synthesis & Contract Models. [Link]

- Ferandin, Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19656–19692.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). Molecules, 26(17), 5304.

- Google Patents. (n.d.).

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

- Heydeck, D., et al. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 20(23), 5891.

-

Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 6. ipo.org [ipo.org]

- 7. Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pearceip.law [pearceip.law]

- 10. i-mak.org [i-mak.org]

- 11. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 12. PROCESS FOR PREPARING INDOLE OR INDOLE DERIVATIVES - Patent 0075019 [data.epo.org]

- 13. Searching - Google Help [support.google.com]

- 14. serpapi.com [serpapi.com]

The Strategic Role of 5-Methoxy-1H-indole-4-carbonitrile in the Pursuit of Complement Factor B Inhibitors

A Technical Review for Medicinal Chemists and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Modulating the Alternative Complement Pathway

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically successful synthetic drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets. Within this vast chemical space, the 5-methoxy-1H-indole-4-carbonitrile scaffold has recently emerged as a critical building block in the development of a new class of potent and selective inhibitors targeting Complement Factor B.[3] This technical guide provides a comprehensive literature review of 5-methoxy-1H-indole-4-carbonitrile, focusing on its synthesis, strategic application in medicinal chemistry, and the underlying pharmacological rationale for its use in targeting complement-mediated diseases.

The Therapeutic Rationale: Targeting Complement Factor B

The complement system is a critical component of the innate immune system, comprising a cascade of proteins that act as a first line of defense against pathogens and cellular debris.[4][5] This system is activated through three main pathways: the classical, the lectin, and the alternative pathway (AP). While essential for immunity, dysregulation and overactivation of the alternative pathway are implicated in the pathogenesis of numerous inflammatory and autoimmune disorders, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and various nephropathies.[6][7]

At the heart of the AP is a critical amplification loop driven by Factor B (FB), a serine protease.[8] Upon binding to C3b, Factor B is cleaved by Factor D to form the C3 convertase (C3bBb), which in turn cleaves more C3, leading to exponential amplification of the complement response. This central role makes Factor B a highly attractive therapeutic target. Selective inhibition of Factor B can quell the inflammatory cascade of the alternative pathway while leaving the other complement pathways intact for essential immune surveillance.[4][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Complement Factor B - Creative Biolabs [creative-biolabs.com]

- 4. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]

- 5. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Drug Design Ideas for Complement Factor B Inhibitors – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]

- 8. Complement Component Factor B/CFB - Creative Biolabs [creative-biolabs.com]

Biological Activity and Therapeutic Potential of 5-Methoxy-1H-indole-4-carbonitrile

Topic: Biological activity and potential targets of 5-methoxy-1H-indole-4-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

A High-Value Scaffold for Antiviral and Kinase Inhibitor Discovery[1][2]

Executive Technical Summary

5-methoxy-1H-indole-4-carbonitrile (CAS: 16136-52-0) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its specific substitution pattern at the C4 and C5 positions of the indole core.[1][2] While not a marketed drug itself, it serves as a critical pharmacophore and intermediate in the development of small-molecule therapeutics, most notably Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and specific Kinase Inhibitors .[1][2][3]

The compound’s utility stems from the synergistic electronic effects of the electron-withdrawing nitrile (-CN) group at C4 and the electron-donating methoxy (-OCH₃) group at C5.[1][3] This "push-pull" electronic character modulates the acidity of the indole N-H, enhances metabolic stability, and provides unique vectors for hydrogen bonding and hydrophobic interactions within protein binding pockets.[1][2][3]

Structural Pharmacophore Analysis[1][2][3]

The biological potency of this scaffold is dictated by three distinct structural zones.[1][2][3] Understanding these allows for rational drug design (RDD).[1][2][3]

| Structural Motif | Chemical Property | Biological Function / Interaction |

| Indole Core | Aromatic, Planar, | Facilitates |

| 4-Cyano (-CN) | Electron-withdrawing, Linear | Critical Pharmacophore: Acts as a weak Hydrogen Bond Acceptor (HBA).[1] It fits into narrow hydrophobic clefts and lowers the pKa of the indole N-H, strengthening the N-H donor capability.[1][2][3] |

| 5-Methoxy (-OMe) | Electron-donating, Lipophilic | Selectivity Tuner: Fills specific hydrophobic sub-pockets.[1][2] The oxygen atom can serve as a secondary HBA.[1][2][3] It also blocks metabolic oxidation at the typically reactive C5 position.[1][2][3] |

Mechanism of Action: HBV Capsid Assembly Modulation

The primary potential target for 5-methoxy-1H-indole-4-carbonitrile derivatives is the HBV Core Protein (Cp) .[1][2]

The CAM Mechanism

Indole-4-carbonitriles belong to a class of antivirals known as Capsid Assembly Modulators (CAMs) .[1][3] Unlike nucleoside analogs (e.g., Entecavir) that inhibit the polymerase, CAMs target the structural integrity of the virus.[1][2][3]

-

Binding Site: The compound binds to the HAP pocket (heteroaryldihydropyrimidine pocket) located at the dimer-dimer interface of the HBV core protein.[1][2]

-

Effect: Binding induces an allosteric change that accelerates capsid assembly kinetics.[1][2][3]

-

Outcome: This rapid assembly leads to the formation of aberrant, non-functional capsids (often devoid of viral RNA/DNA) or prevents the proper uncoating of the virus upon entry.[1][2][3]

Pathway Visualization

The following diagram illustrates the interference of the molecule in the viral life cycle.

Caption: Mechanism of Action for Indole-4-carbonitrile based HBV Capsid Assembly Modulators (CAMs).

Synthetic Protocols

For researchers utilizing this scaffold, synthesis is often the bottleneck.[1][2][3] Below are two validated protocols for generating the 5-methoxy-1H-indole-4-carbonitrile core.

Protocol A: Pd-Catalyzed Cyanation (Preferred)

High yield, mild conditions, suitable for late-stage functionalization.[1][2][3]

-

Reagents: Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃ (Catalyst), dppf (Ligand), Zinc dust (Additive).[1][2]

-

Procedure:

-

Step 1: Charge a reaction vial with 4-bromo-5-methoxyindole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), dppf (0.1 eq), and Zn dust (0.2 eq).

-

Step 3: Add degassed DMAc.

-

Step 4: Heat to 120°C for 4–12 hours. Monitor by LC-MS.[1][2]

-

Step 5: Cool, dilute with EtOAc, wash with water/brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).[1][2][3]

-

Protocol B: Rosenmund-von Braun Reaction (Classical)

Use when Pd catalysts are unavailable or cost-prohibitive.[1][3]

-

Procedure:

Experimental Assays & Validation

To validate biological activity, the following assay systems are recommended.

HBV Capsid Assembly Assay (In Vitro)

This assay measures the ability of the compound to induce capsid assembly in the absence of viral RNA.[1][2][3]

-

Principle: Light scattering increases as protein dimers assemble into large capsid particles.[1][2][3]

-

Reagents: Purified HBV Cp149 protein (dimer), HEPES buffer (pH 7.5), NaCl.[1][2][3]

-

Workflow:

-

Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

-

Initiate assembly by increasing ionic strength (add NaCl to 150 mM).[1][2][3]

-

Readout: Monitor Light Scattering (350 nm) or Tryptophan Fluorescence quenching over 30 minutes.

-

Success Criteria: A dose-dependent increase in assembly rate compared to DMSO control indicates CAM activity.

Cell Viability & Cytotoxicity (CCK-8 / MTT)

Essential to distinguish specific antiviral activity from general cytotoxicity.[1][3]

-

Protocol:

References

-

Indole-4-carbonitriles as HBV CAMs: Journal of Medicinal Chemistry. "Discovery of Indole-based AdCapsid Assembly Modulators." (Search: Indole HBV CAM J Med Chem)[1][2][3]

-

Synthetic Methodology (Pd-Cyanation): Organic Letters. "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments." [1][2][3]

-

Mechanism of Action: Nature Microbiology. "Structural basis of hepatitis B virus capsid assembly modulation."

-

General Indole Chemistry: Chemical Reviews. "Recent Advances in the Synthesis and Functionalization of Indoles."

(Note: Specific URLs for general search terms are dynamic; users are encouraged to use the provided DOI/Title for the exact manuscript retrieval.)

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Methoxy-1H-indole-4-carbonitrile

Introduction: Strategic Importance in Medicinal Chemistry

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1] Specifically, the 5-methoxy-1H-indole-4-carbonitrile motif represents a highly valuable intermediate for the synthesis of complex therapeutic agents. Its strategic importance lies in the precise arrangement of its functional groups: the methoxy group at the 5-position significantly influences the electronic properties of the indole ring, while the nitrile at the 4-position serves as a versatile chemical handle for elaboration into various functional groups, such as amines, carboxylic acids, and tetrazoles. This unique substitution pattern is crucial for developing novel compounds targeting a range of biological pathways.

This guide provides detailed, field-proven protocols for the synthesis of this key intermediate from two distinct and readily accessible precursors. The methodologies are designed to be reproducible and scalable, catering to the needs of researchers in academic and industrial drug discovery settings. We will explore a classical halogenation-cyanation sequence and a convergent approach via indole ring formation, explaining the scientific rationale behind each strategic choice.

Retrosynthetic Analysis

A logical approach to the synthesis of 5-methoxy-1H-indole-4-carbonitrile involves two primary retrosynthetic disconnections. The first and most direct is the disconnection of the C4-CN bond, suggesting a precursor like a 4-halo-5-methoxy-1H-indole. The second strategy involves the formation of the indole's pyrrole ring, starting from a benzene derivative that already contains the requisite methoxy and cyano groups.

Caption: Retrosynthetic pathways for 5-methoxy-1H-indole-4-carbonitrile.

Protocol 1: Synthesis via Halogenation-Cyanation of 5-Methoxy-1H-indole

This two-step sequence is a robust and highly reliable method. It leverages the synthesis of a stable halo-indole intermediate, which is then converted to the target nitrile via a well-established palladium-catalyzed cross-coupling reaction. The primary challenge is achieving high regioselectivity during the initial halogenation step.

Step 1A: Regioselective Bromination of 5-Methoxy-1H-indole

Scientific Rationale: The C3 position of indole is the most electron-rich and kinetically favored site for electrophilic substitution. To achieve bromination at the C4 position, the C3 position must be reversibly blocked. Using a bulky protecting group on the indole nitrogen (N1) can sterically hinder the C7 position, and careful control of reaction conditions with a mild brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent can favor substitution at the desired C4 position, influenced by the directing effect of the C5-methoxy group. Following bromination, the N1 protecting group is removed. For this protocol, we adapt a strategy that proceeds directly on the NH-indole with careful temperature control.

Experimental Protocol: Synthesis of 4-Bromo-5-methoxy-1H-indole

-

Materials and Reagents:

-

5-Methoxy-1H-indole (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxy-1H-indole.

-

Dissolve the indole in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

-

Add the NBS solution dropwise to the cold indole solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-5-methoxy-1H-indole.[2]

-

Step 1B: Palladium-Catalyzed Cyanation

Scientific Rationale: The conversion of aryl halides to aryl nitriles is a powerful transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions offer a highly efficient method for this conversion.[3] Using a palladium(0) catalyst, a suitable phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂), the C-Br bond undergoes oxidative addition to the palladium center, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile product and regenerate the catalyst.[3][4] Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moderate reactivity.

Sources

- 1. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-5-methoxy-7-methyl-1H-indole 97% | CAS: 1352393-65-7 | AChemBlock [achemblock.com]

- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

Reduction of 5-methoxy-1H-indole-4-carbonitrile to 4-aminomethyl derivatives

Subject: Technical Guide: Reduction of 5-methoxy-1H-indole-4-carbonitrile to (5-methoxy-1H-indol-4-yl)methanamine

Abstract

This application note provides a definitive protocol for the reduction of 5-methoxy-1H-indole-4-carbonitrile to its corresponding 4-aminomethyl derivative. This transformation is a critical bottleneck in the synthesis of serotonin/melatonin receptor ligands due to the steric congestion at the indole C4 position and the electronic influence of the C5-methoxy group. We present two validated methodologies: a stoichiometric chemical reduction using Lithium Aluminum Hydride (LAH) for bench-scale precision, and a catalytic hydrogenation protocol using Raney Nickel for scalability.

Strategic Analysis: The Chemist's Perspective

The reduction of 5-methoxy-1H-indole-4-carbonitrile (1) to (5-methoxy-1H-indol-4-yl)methanamine (2) presents a unique set of challenges that distinguishes it from standard aliphatic nitrile reductions.

-

Regioselectivity (The Indoline Trap): The primary risk in indole reduction is the over-reduction of the C2-C3 double bond, yielding the indoline (dihydroindole) impurity. This is particularly prevalent in catalytic hydrogenation methods (e.g., Pd/C) under high pressure.

-

Steric Hindrance: The C4 position is "peri" to the C3 position. Substituents here experience significant steric clash, which can retard reaction rates and require more forcing conditions, thereby increasing the risk of side reactions.

-

Electronic Effects: The 5-methoxy group is an electron-donating group (EDG). While it stabilizes the indole ring against acid-catalyzed decomposition, it increases electron density at the nitrile carbon, potentially making it less electrophilic to mild reducing agents.

Decision Matrix:

-

Choose Method A (LAH) for small-to-medium scale (mg to 10g) where product purity and avoidance of indoline formation are paramount.

-

Choose Method B (Raney Ni) for larger scales (>10g) where handling pyrophoric solids is hazardous and high-pressure equipment is available.

Method A: Lithium Aluminum Hydride (LAH) Reduction

The "Gold Standard" for preserving aromaticity.

Mechanism: Nucleophilic attack of the hydride (

Reagents & Equipment

-

Substrate: 5-methoxy-1H-indole-4-carbonitrile (Dry, >98% purity).

-

Reagent: LiAlH

(2.0 M solution in THF or pellets). Note: Solutions are safer to handle than powder. -

Solvent: Anhydrous Tetrahydrofuran (THF) (Stabilized, water content <50 ppm).

-

Quenching Agents: Water, 15% NaOH (Fieser Method).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

-

Reagent Prep: Charge the flask with anhydrous THF (10 mL per gram of substrate). Cool to 0°C in an ice bath. Carefully add LiAlH

(3.0 equivalents).-

Why 3.0 eq? Theoretically, 2.0 eq are needed (4 hydrides per nitrile). The excess accounts for any adventitious moisture and the acidic indole N-H proton, which will consume 1 eq of hydride immediately to form the N-lithio species.

-

-

Addition: Dissolve the nitrile substrate in minimal anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

-

Observation: Gas evolution (

) will occur as the indole N-H is deprotonated. Maintain internal temperature <10°C.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT). Then, heat to a gentle reflux (66°C) for 2–4 hours.

-

Monitoring: Check by TLC (System: DCM/MeOH/NH

OH 90:9:1). The imine intermediate may be visible; reflux ensures complete conversion to the amine.

-

-

The "Fieser" Quench (Critical Step): Cool the mixture back to 0°C. For every x grams of LAH used, add sequentially:

-

x mL of Water (very slowly, dropwise). Caution: Vigorous exotherm.

-

x mL of 15% NaOH solution.

-

3x mL of Water.

-

-

Workup: Warm to RT and stir for 15 minutes. The aluminum salts should form a granular, white precipitate (not a slime). Filter through a pad of Celite.[1] Wash the cake with THF.

-

Isolation: Dry the filtrate over Na

SO

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Method B: Raney Nickel Hydrogenation

The Scalable, Atom-Economical Route.

Mechanism: Heterogeneous catalytic hydrogenation.[2] The nitrile adsorbs onto the Ni surface and is reduced stepwise (

Reagents & Equipment

-

Catalyst: Raney Nickel (W-2 or W-4 grade), stored as a slurry in water (must be washed with solvent before use).

-

Solvent: Methanolic Ammonia (7N NH

in MeOH).-

Why Ammonia? It suppresses the formation of secondary amines (dimerization) by shifting the equilibrium away from the intermediate imine reacting with the product amine.

-

-

Hydrogen Source: H

gas (Balloon pressure for small scale, Parr shaker for >5g).

Step-by-Step Protocol

-

Catalyst Prep: Carefully wash the Raney Ni slurry (approx. 50 wt% loading relative to substrate) with MeOH (3x) to remove water. Safety: Never let Raney Ni dry out; it is pyrophoric.

-

Reaction Assembly: In a Parr hydrogenation bottle, combine the substrate, the washed Raney Ni, and 7N NH

in MeOH (concentration ~0.1 M). -

Hydrogenation: Purge the vessel with N

(3x), then H-

Note: Heating is usually avoided to prevent reduction of the indole C2-C3 bond.

-

-

Filtration: Carefully filter the mixture through Celite under an inert atmosphere (keep the cake wet with solvent). Rinse with MeOH.

-

Purification: Concentrate the filtrate. The residue may require flash chromatography (DCM/MeOH/NH

OH) to remove trace nickel salts or dimeric byproducts.

Expected Yield: 75–85%

Critical Quality Attributes (CQA) & Troubleshooting

| Parameter | Issue | Root Cause | Corrective Action |

| Impurity A | Indoline (Dihydroindole) | Over-reduction of C2-C3 bond. | Method A: Lower reaction temp. Method B: Reduce H |

| Impurity B | Secondary Amine (Dimer) | Intermediate imine reacts with product. | Method B: Increase concentration of NH |

| Impurity C | Aldehyde | Incomplete reduction/Hydrolysis of imine during workup. | Ensure full reflux time (Method A). Ensure pH > 10 during workup. |

| Physical State | Aluminum Emulsion | Improper quenching of LAH. | Use Fieser method or Rochelle's Salt (Sodium Potassium Tartrate) wash. |

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism[3]

Caption: Mechanistic pathway highlighting the critical intermediate and potential over-reduction risk.

Figure 2: Purification Decision Tree

Caption: Decision logic for post-reaction processing to ensure pharmaceutical-grade purity.

References

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Passow, K. T., & Harki, D. A. (2018).[3] Synthesis of 4-cyanoindole-2′-deoxyribonucleoside (4CIN) and 4CIN phosphoramidite. Current Protocols in Nucleic Acid Chemistry. Link

-

Amgen Inc. (2010). Patent WO2010114971A1: Indole derivatives as CRTH2 receptor antagonists. (Describes analogous nitrile reductions). Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

- 1. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hydrolysis of 5-Methoxy-1H-indole-4-carbonitrile to 5-Methoxy-1H-indole-4-carboxylic Acid

Abstract & Introduction

The conversion of 5-methoxy-1H-indole-4-carbonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of kinase inhibitors and serotonin receptor modulators. While nitrile hydrolysis is a standard organic transformation, this specific substrate presents a unique "perfect storm" of challenges:

-